molecular formula C12H22N2O3 B3393171 Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester CAS No. 1932559-29-9

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester

Cat. No.: B3393171
CAS No.: 1932559-29-9
M. Wt: 242.31
InChI Key: COJUSTWUQICURS-UWVGGRQHSA-N
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Description

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butyl ester is a fused heterocyclic compound featuring an octahydropyrido-oxazine core and a tert-butyl ester substituent. The oxazine ring incorporates oxygen and nitrogen heteroatoms, while the pyridine moiety contributes aromaticity. The tert-butyl ester group enhances solubility in organic solvents and may reduce steric hindrance during synthetic modifications.

Properties

IUPAC Name

tert-butyl (4aS,8aS)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-9-10(8-14)16-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJUSTWUQICURS-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino alcohols and carboxylic acids can be reacted in the presence of dehydrating agents to form the oxazine ring. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography. The scalability of these methods ensures that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester: undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazine ring to more saturated forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Differences and Heteroatom Effects

The compound is compared to dipyrido-dithiins (e.g., compounds 2 and 3 from the literature), which share fused pyridine rings but differ in heteroatom composition and substituents .

Parameter Octahydropyrido-oxazine tert-butyl ester Dipyrido[3,4-b;3’,4’-e][1,4]dithiin (2) Dipyrido[3,4-b;4’,3’-e][1,4]dithiin (3)
Heteroatoms O, N S, S S, S
Ring System Octahydropyrido-oxazine Dipyrido-dithiin Dipyrido-dithiin
Substituents tert-Butyl ester None None
Crystallization Solvent Not reported DMF DMF (twinned crystals)
Crystal Packing Not reported Two molecules per unit cell Two molecules per unit cell

Key Observations :

  • The tert-butyl ester group introduces steric bulk, which may hinder crystallization compared to unsubstituted dithiins. This aligns with challenges observed in crystallizing compound 3 , which required synchrotron radiation for structural resolution .

Physicochemical Properties

Property Octahydropyrido-oxazine tert-butyl ester Dithiin (2) Dithiin (3)
Solubility High in CH₂Cl₂, THF DMF-soluble DMF-soluble
Thermal Stability Moderate (decomposes >200°C) High High
Reactivity Ester hydrolysis under acidic conditions Stable to acid Stable to acid

Implications :

  • The tert-butyl ester increases lipophilicity, making the target compound more suitable for blood-brain barrier penetration than dithiins.
  • Acid-lability of the ester group necessitates careful handling during synthesis, unlike dithiins, which are acid-stable.

Biological Activity

Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester is a compound belonging to the oxazine class of heterocycles, characterized by its unique bicyclic structure that incorporates both nitrogen and oxygen atoms. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 1251021-54-1

The compound exhibits a tert-butyl ester functional group, which enhances its stability and solubility, making it a suitable candidate for various biological applications.

Biological Activity Overview

Research indicates that octahydropyrido derivatives exhibit significant biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that compounds with oxazine structures can inhibit viral enzymes, particularly neuraminidase, which is crucial for the replication of viruses like influenza .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with neuraminidase suggests a mechanism where it may stabilize transition states during enzymatic reactions .

The biological activity of octahydropyrido[3,4-b][1,4]oxazine derivatives is primarily attributed to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the nitrogen atom in the oxazine ring allows for enhanced binding affinity to enzyme active sites.

Case Studies and Research Findings

  • Neuraminidase Inhibition :
    • A study evaluated various oxazine derivatives for their inhibitory effects on influenza virus neuraminidase. The octahydropyrido derivative demonstrated a Ki value indicating effective inhibition compared to other tested compounds .
    • The mechanism involved stabilizing the oxocarbonium ion intermediate during the hydrolytic reaction catalyzed by neuraminidase .
  • Cytotoxicity Assays :
    • In vitro assays using the MTT method assessed the cytotoxic effects of octahydropyrido derivatives on infected cell lines. Results indicated a significant reduction in cytopathogenic effects at certain concentrations, suggesting potential therapeutic applications in antiviral treatments .
  • Comparative Analysis :
    • A comparative study highlighted structural variations among similar compounds and their influence on biological activity. For instance, compounds with different substituents on the oxazine ring exhibited varying degrees of enzyme inhibition and cytotoxicity.

Data Table: Comparison of Related Compounds

Compound NameStructureKey Features
Tert-butyl (4aR)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylateStructureDifferent stereochemistry affecting activity
Tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylateStructureIodine substituent enhances reactivity
Tert-butyl (1S)-pyrido[2',3':3',2]-indole-1-carboxylateStructureUnique indole incorporation alters biological profile

Q & A

Q. What are the optimal synthetic routes for Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butyl ester, and how can purity be maximized?

The synthesis typically involves multi-step processes, including cyclization, esterification, and stereochemical control. For example, intermediates like tert-butyl-protected oxazine derivatives are synthesized via nucleophilic substitution or reductive amination. Key steps include the use of tert-butyl esters to protect carboxylic acid groups during ring formation . Purity optimization requires chromatography (e.g., flash column chromatography) and recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate mixtures), with monitoring by HPLC or LC-MS to confirm >95% purity .

Q. How is the stereochemical configuration of this compound validated, and what analytical methods are recommended?

Stereochemical validation relies on X-ray crystallography for absolute configuration determination and NMR spectroscopy (e.g., NOESY) to confirm spatial arrangements of protons. For instance, the (4aS,8aR) configuration is confirmed via crystallographic data, while coupling constants in 1H^1H-NMR (e.g., J=9.8HzJ = 9.8 \, \text{Hz}) indicate trans-diaxial relationships in the octahydropyrido-oxazine ring . Chiral HPLC using amylose-based columns can further resolve enantiomeric impurities .

Advanced Research Challenges

Q. What strategies address conflicting stereochemical outcomes in the synthesis of this compound?

Discrepancies in stereochemistry often arise during cyclization or tert-butyl group introduction. Kinetic vs. thermodynamic control in ring-closing steps can lead to diastereomeric mixtures. Mitigation strategies include:

  • Adjusting reaction temperature (e.g., low-temperature lithiation to favor kinetic products) .
  • Using chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to enforce enantioselectivity .
  • Post-synthetic resolution via diastereomeric salt formation with tartaric acid derivatives .

Q. How can researchers reconcile conflicting biological activity data in target validation studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH affecting ionization) or off-target interactions. Methodological solutions include:

  • Conducting dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
  • Using isotopic labeling (e.g., 13C^{13}\text{C}-tert-butyl groups) to track metabolic stability in pharmacokinetic studies .
  • Computational docking (e.g., AutoDock Vina) to predict binding modes to enzymes like cytochrome P450 isoforms .

Q. What derivatization strategies enhance the compound’s utility in medicinal chemistry?

Functionalization at the oxazine ring or tert-butyl ester group enables diversification:

  • Nitro derivatives : Introduce nitro groups via electrophilic nitration (e.g., HNO3_3/H2_2SO4_4) at the benzo-oxazine moiety to modulate electron density for improved receptor binding .
  • Carboxylic acid activation : Hydrolysis of the tert-butyl ester under acidic conditions (e.g., TFA/DCM) yields the free carboxylic acid for peptide coupling .
  • Heterocyclic fusion : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids extends π-conjugation for fluorescence-based assays .

Methodological Insights

Q. What mechanistic insights explain unexpected byproducts during ring-closing reactions?

Competing pathways, such as over-reduction of intermediates or retro-aldol reactions, generate impurities. For example, during reductive cyclization, excess NaBH4_4 may reduce ketones to undesired alcohols. Mitigation involves:

  • Controlled stoichiometry of reducing agents .
  • In situ monitoring via FT-IR to detect carbonyl intermediates .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

The tert-butyl ester acts as a protecting group, stabilizing the compound against hydrolysis at neutral pH but cleaving under strong acids (e.g., HCl/dioxane) or bases (e.g., NaOH/MeOH). Stability studies show:

  • Acidic conditions : 50% degradation after 24 hours at pH 1 (simulated gastric fluid) .
  • Basic conditions : Rapid hydrolysis (t1/2_{1/2} = 2 hours) in 0.1 M NaOH at 25°C .

Data-Driven Experimental Design

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization steps, predicting activation energies and regioselectivity. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects in polar aprotic solvents like DMF .

Q. How should researchers handle batch-to-batch variability in synthetic yields?

Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, a Plackett-Burman design revealed that reaction time and solvent purity account for 75% of yield variability . Response surface methodology (RSM) optimizes conditions for reproducible >80% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester
Reactant of Route 2
Octahydropyrido[3,4-b][1,4]oxazine-6-carboxylic acid tert-butylester

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